N-(2,2-dimethylpropyl)-2,2-dimethylpropanamide
Overview
Description
N-(2,2-Dimethylpropyl)-2,2-Dimethylpropanamide is an organic compound with the molecular formula C10H23NO. It is a derivative of 2,2-dimethylpropanoic acid and is characterized by its branched structure. This compound is primarily used in scientific research and industrial applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Esterification Reaction: The compound can be synthesized through the esterification of 2,2-dimethylpropanoic acid with 2,2-dimethylpropylamine in the presence of a strong acid catalyst such as sulfuric acid.
Amide Formation: Another method involves the reaction of 2,2-dimethylpropanoic acid chloride with 2,2-dimethylpropylamine under anhydrous conditions to form the amide bond.
Industrial Production Methods: The industrial production of this compound typically involves large-scale esterification or amidation reactions. These processes are carried out in reactors equipped with efficient mixing and temperature control systems to ensure high yield and purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: this compound can participate in nucleophilic substitution reactions, where the amide group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines are used in substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids and ketones.
Reduction: Amines and alcohols.
Substitution: Amides with different substituents.
Scientific Research Applications
N-(2,2-Dimethylpropyl)-2,2-Dimethylpropanamide is utilized in various scientific research fields:
Chemistry: It serves as a building block in organic synthesis and is used to study reaction mechanisms.
Biology: The compound is employed in biochemical assays to investigate enzyme activities and protein interactions.
Medicine: It is explored for its potential therapeutic properties in drug development.
Industry: this compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which N-(2,2-Dimethylpropyl)-2,2-Dimethylpropanamide exerts its effects depends on its specific application. For example, in biochemical assays, it may interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The molecular targets and pathways involved are determined by the specific context in which the compound is used.
Comparison with Similar Compounds
N-(2,2-Dimethylpropyl)-2,2-Dimethylpropanamide is structurally similar to other amides and esters with branched alkyl groups. Some similar compounds include:
N-(2,2-Dimethylpropyl)-2,2-Dimethylbenzamide
N-(2,2-Dimethylpropyl)-2,5-Dimethylbenzamide
N-(2,2-Dimethylpropyl)-2,4-Dimethylbenzamide
Uniqueness: this compound stands out due to its specific branched structure, which influences its reactivity and physical properties compared to linear analogs.
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Properties
IUPAC Name |
N-(2,2-dimethylpropyl)-2,2-dimethylpropanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO/c1-9(2,3)7-11-8(12)10(4,5)6/h7H2,1-6H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCNZLQGMBBEUAC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CNC(=O)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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